1-Methyl-4-(6-nitropyridin-3-YL)piperazine
Overview
Description
“1-Methyl-4-(6-nitropyridin-3-YL)piperazine” is a chemical compound with the CAS number 657410-79-2 . It is also known as "1-methyl-4-(6-nitro-3-pyridyl)piperazine" .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The process starts with methylpiperazine and 5-Bromo-2-nitro, which are combined to form the final product . The synthesis process is complex and requires careful control of conditions .Molecular Structure Analysis
The molecular formula of “this compound” is C10H14N4O2 . The molecular weight is 222.25 . The InChI code is 1S/C10H14N4O2/c1-12-4-6-13(7-5-12)9-2-3-10(11-8-9)14(15)16/h2-3,8H,4-7H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a density of 1.25g/cm3 . The boiling point is 399.258ºC at 760 mmHg . The flash point is 195.264ºC .Scientific Research Applications
Synthesis and Characterization
- Polyamide Synthesis : 1-Methyl-4-(6-nitropyridin-3-yl)piperazine has been utilized in the synthesis of polyamides. Hattori and Kinoshita (1979) described the use of piperazine in the synthesis of polyamides containing theophylline and thymine. These polyamides are white powders with molecular weights ranging from 2000-6000 and are soluble in DMSO and formic acid, with some also being water-soluble (Hattori & Kinoshita, 1979).
Antibacterial Applications
- Bacterial Biofilm and MurB Inhibitors : Mekky and Sanad (2020) reported the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers. These compounds demonstrated potent antibacterial efficacy and effective biofilm inhibition, particularly against strains like E. coli, S. aureus, and S. mutans. They also showed notable MurB enzyme inhibitory activity, highlighting their potential in antibacterial applications (Mekky & Sanad, 2020).
Anticancer Research
- Antitumor Activity : Novel Mannich bases synthesized from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine showed promising anticancer activity against prostate cancer cells. Demirci and Demirbas (2019) synthesized these compounds, demonstrating moderate cytotoxic activity against various cancer cell lines (Demirci & Demirbas, 2019).
Molecular Docking and Binding Studies
- Binding Affinity Studies : Penjišević et al. (2016) synthesized 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and conducted in vitro tests and molecular docking analysis to map their binding site on dopamine D2 receptor, indicating their potential as dopaminergic ligands (Penjišević et al., 2016).
Other Applications
- Luminescent Properties : Gan et al. (2003) investigated the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent. Their findings indicated that the fluorescence of 4-amino-1,8-naphthalimide fluorophores could be quenched by the photoinduced electron transfer process from the alkylated amine donor to the naphthalimide moiety, suggesting potential applications in fluorescence and imaging technologies (Gan et al., 2003).
Properties
IUPAC Name |
1-methyl-4-(6-nitropyridin-3-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-12-4-6-13(7-5-12)9-2-3-10(11-8-9)14(15)16/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQVMPXTKXNMIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680199 | |
Record name | 1-Methyl-4-(6-nitropyridin-3-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
657410-79-2 | |
Record name | 1-Methyl-4-(6-nitropyridin-3-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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